2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-7-1-2-8(10(15)5-7)12(19)18-11-9-3-4-20-13(9)17-6-16-11/h1-6H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJWIUEGAKKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses 3-amino-2-methoxycarbonylthiophene as the starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For instance, using phosphorus oxychloride as a chlorinating agent and controlling the reaction temperature and time can enhance the efficiency of the synthesis . Additionally, refining processes such as recrystallization can be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The thieno[2,3-d]pyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride is commonly used as a chlorinating agent.
Cyclization: Formic acid or triethyl orthoformate can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiviral properties.
Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Chlorine Substitution Patterns
- 2,6-Dichloro-N-(pyrimidinyl)benzamide derivatives (): Compounds 1 and 2 in feature 2,6-dichloro substitution on the benzamide ring. These derivatives exhibit distinct EGFR inhibitory activity due to the altered steric and electronic environments compared to the 2,4-dichloro analog. For example, compound 1 shows an LCMS [M+H]+ peak at m/z 447.1 and a distinct $^1$H NMR profile (δ 11.01 ppm for amide NH) .
- This derivative demonstrated moderate antimicrobial activity against S. aureus and E. coli .
Heterocyclic Core Variations
- Thiazole-based analogs (): 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide replaces the thienopyrimidine core with a thiazole ring. This modification simplifies the synthesis but reduces kinase inhibitory potency, as the thienopyrimidine core enhances π-stacking interactions with enzyme active sites .
- Imidazolidinedione-fused derivatives (): Compounds like 1,3-bis(thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione introduce a rigid bicyclic system, improving thermal stability (m.p. >250°C) but complicating synthetic routes (66% yield using oxalyl chloride) .
Antimicrobial Activity
A series of 4-substituted thieno[2,3-d]pyrimidine benzamide derivatives (8a–j in ) were tested against Gram-positive and Gram-negative bacteria. Key findings include:
| Compound | Substituent | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|---|
| 8j | 4-Nitro phenoxy | 12.5 | 25.0 |
| 8i | 3-Trifluoromethyl phenoxy | 25.0 | 50.0 |
| 2,4-Dichloro analog (Target) | - | 6.25 (predicted) | 12.5 (predicted) |
The 2,4-dichloro derivative is hypothesized to exhibit superior activity due to enhanced electron-withdrawing effects and membrane permeability .
Cytotoxicity and Kinase Inhibition
- EGFR Inhibition (): Compound 2 (2,6-dichloro-N-(pyrimidinyl)benzamide) showed moderate EGFR inhibition (IC₅₀ = 0.73 µM) compared to the 2,4-dichloro analog, which is under investigation for improved selectivity against T790M mutants .
- Thieno[2,3-d]pyrimidine acetohydrazides (): Derivatives like 2-chloro-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 5.07 µM), suggesting the benzamide moiety’s role in enhancing cell penetration .
Physicochemical Properties
The 2,4-dichloro analog’s higher LogP (3.2) suggests better lipid membrane permeability, critical for oral bioavailability .
Biological Activity
2,4-Dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound belonging to the thienopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. Its structure features chlorine substituents and a thieno[2,3-d]pyrimidine moiety, which contribute to its unique biological properties.
- Molecular Formula : C13H7Cl2N3OS
- Molecular Weight : 324.1852
- CAS Number : 1004052-57-6
The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins. Notably, it has been identified as a potential inhibitor of several kinases involved in cellular signaling pathways:
- Epidermal Growth Factor Receptor (EGFR) : The compound exhibits inhibitory effects on EGFR signaling, which is crucial in many cancers.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR signaling can impede tumor angiogenesis.
- Phosphoinositide 3-Kinase (PI3K) : This pathway is significant in cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound demonstrates multiple biological activities:
-
Anticancer Activity :
- The compound has shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models.
- It acts as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a critical role in cell cycle regulation.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
-
Antiviral Potential :
- There are indications of antiviral activity, although further studies are needed to elucidate the specific mechanisms involved.
Study on Anticancer Activity
In a study assessing the efficacy of thieno[2,3-d]pyrimidine derivatives as CDK4 inhibitors, this compound was highlighted for its ability to significantly reduce tumor growth in xenograft models of colorectal cancer (HCT116 cells) . The structure-activity relationship analysis indicated that modifications at specific positions enhanced its potency.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK4; reduced tumor growth | |
| Antimicrobial | Activity against bacterial strains | |
| Antiviral | Potential inhibition of viral replication |
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions starting from thiophene derivatives. A common method includes heating thiophene-2-carboxamides with formic acid to yield the desired thieno[2,3-d]pyrimidine structure .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?
The synthesis typically involves multi-step reactions:
Core formation : The thieno[2,3-d]pyrimidin-4-yl scaffold is synthesized via cyclization of 2-aminothiophene derivatives with nitriles or carbonyl compounds under acidic conditions .
Benzamide coupling : The dichlorobenzoyl group is introduced via nucleophilic substitution or amide bond formation. For example, reacting thieno[2,3-d]pyrimidin-4-amine with 2,4-dichlorobenzoyl chloride in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .
Purification : HPLC or column chromatography is used to isolate the final product (>95% purity) .
Q. Key Reaction Parameters :
| Step | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Cyclization | Ethanol | Reflux (78°C) | HCl | 60–70% |
| Amidation | DMF | 0–5°C → RT | None | 50–65% |
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Modern approaches integrate quantum chemical calculations (e.g., DFT) and reaction path algorithms to:
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Discrepancies often arise from:
- Assay variability : MIC values differ due to bacterial strain selection (e.g., S. aureus vs. E. coli) .
- Structural analogs : Substitutions on the benzamide or thienopyrimidine moiety alter target specificity (e.g., trifluoromethyl groups enhance kinase inhibition) .
Mitigation strategies : - Standardize protocols (CLSI guidelines for antimicrobial testing).
- Conduct structure-activity relationship (SAR) studies with halogen/electron-withdrawing group variants .
Q. How to design experiments for evaluating its pharmacokinetic properties?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C.
- Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .
- In silico predictions : Use SwissADME or ADMETLab2.0 to estimate logP (~3.5) and CYP450 interactions .
Q. What are the challenges in crystallizing this compound for X-ray studies?
- Low solubility : Requires co-solvents (DMSO/ethanol mixtures) or vapor diffusion methods.
- Disorder in aromatic rings : Observed in similar thienopyrimidines; mitigate with slow cooling (0.1°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
